N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide is a synthetic compound notable for its complex molecular structure and potential therapeutic applications. The compound features a tricyclic heterocyclic framework, incorporating an indeno[1,2-c]pyrazole core with substituents such as a piperidine ring and a dichlorophenyl group. It has garnered attention primarily for its selective agonistic activity towards the cannabinoid receptor type 2 (CB2), which is implicated in various physiological processes including immune response modulation and anti-inflammatory effects .
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide belongs to the class of indeno-pyrazole derivatives. These compounds are characterized by their unique fused ring systems and are often explored for their biological activities, particularly in the context of cannabinoid receptor modulation .
The synthesis of N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide typically involves several key steps:
These multi-step synthetic routes allow for precise control over the compound's structure and properties, making it feasible to explore various derivatives for enhanced biological activity .
The molecular formula of N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide is C23H22Cl2N4O, with a molecular weight of 455.36 g/mol. The structure includes:
The structural complexity is crucial for its interaction with biological targets and can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide participates in various chemical reactions typical of heterocyclic compounds:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further development into more potent derivatives .
The primary mechanism of action for N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide involves its selective binding to CB2 receptors. Upon binding:
Research indicates that this compound selectively activates CB2 receptors without significant interaction with CB1 receptors, which are associated with psychoactive effects. This selectivity is beneficial for therapeutic applications aimed at reducing inflammation without inducing psychoactivity .
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide exhibits several notable physical and chemical properties:
These properties can significantly influence its pharmacokinetics and pharmacodynamics profiles during therapeutic use .
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide has several scientific applications:
Research continues to explore its potential therapeutic benefits and mechanisms of action in various disease models .
The systematic IUPAC name—N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide—precisely defines its molecular structure:
Table 1: Structural Components of GP 1a
Structural Element | Chemical Group | Position | Functional Role |
---|---|---|---|
Core Heterocycle | Indeno[1,2-c]pyrazole | - | Conformational rigidity |
Aromatic System | 2,4-Dichlorophenyl | N1 | Hydrophobic binding |
Amide Linkage | -C(=O)NH- | C3 | Hydrogen bonding |
Terminal Amine | Piperidinyl | C3 carboxamide | Basic center for salt formation |
Hydrophobic Group | Methyl | C6 (ring A) | Enhanced lipophilicity |
The canonical SMILES representation (CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
) and InChIKey (FNOMTMVRTBHRET-UHFFFAOYSA-N
) provide unique identifiers for computational studies [9]. Physicochemically, GP 1a exhibits high lipophilicity (predicted LogP ~5.1) due to its aromatic-rich framework, influencing its membrane permeability and distribution characteristics [5]. The molecule possesses one hydrogen bond donor (the carboxamide N-H) and five hydrogen bond acceptors (carbonyl oxygen and four piperidine nitrogen lone pairs), contributing to target engagement.
GP 1a emerged from systematic structure-activity relationship (SAR) studies conducted in the mid-2000s aimed at addressing a critical limitation in cannabinoid pharmacology: the lack of subtype-selective ligands capable of distinguishing between CB1 (CNS-predominant) and CB2 (peripherally enriched) receptors. Earlier ligands like Δ9-THC (nonselective partial agonist) and rimonabant (CB1 inverse agonist) exhibited significant off-target effects or psychotropic liabilities [7] [8].
A breakthrough came in 2006 when Murineddu et al. synthesized a library of tricyclic pyrazole-3-carboxamides, discovering that the 6-methylindenopyrazole carboxamide scaffold conferred exceptional CB2 affinity and selectivity [6]. Within this series, GP 1a (designated compound 1h in the original publication) demonstrated unprecedented binding parameters:
This represented a >30-fold improvement in CB2 selectivity over then-prevalent agonists like JWH-133 (Ki CB2 = 3.4 nM, selectivity ~200-fold). The discovery positioned GP 1a as the highest-affinity CB2-selective ligand reported at the time, facilitating mechanistic studies of CB2 receptors without confounding CB1 activation [3] [4] [6]. Subsequent pharmacological validation confirmed its functional activity as a potent agonist in cellular assays (GTPγS binding, cAMP inhibition) and animal models of inflammation [2] [10].
Table 2: Evolution of Key CB2-Selective Agonists
Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | Year | Structural Class |
---|---|---|---|---|---|
JWH-015 | 13.8 | 383 | 28-fold | 1999 | Naphthoylindole |
JWH-133 | 3.4 | 677 | 200-fold | 2001 | Dibenzo[b,d]pyran |
GP 1a | 0.037 | 363 | 9,810-fold | 2006 | Indenopyrazole |
MDA-7 | 0.3 | 2,900 | 9,700-fold | 2008 | Adamantyl sulfonamide |
GP 1a has profoundly influenced medicinal chemistry strategies targeting cannabinoid receptors through its demonstration of three key pharmacophoric principles:
Tricyclic Constraint Enhances Selectivity: Unlike flexible acyclic cannabinoids (e.g., anandamide analogs) or monocyclic pyrazoles, the planar indeno[1,2-c]pyrazole core in GP 1a provides a sterically defined platform that optimally engages CB2 receptor subpockets while sterically occluding CB1 binding. Molecular docking studies indicate that the dichlorophenyl group occupies a hydrophobic cleft near transmembrane helices 3-4-5, while the piperidinyl carboxamide forms hydrogen bonds with Ser7.36 and Lys7.37 residues—interactions critical for functional agonism [5] [6].
Peripheral Substituents Modulate Efficacy: SAR studies on GP 1a analogs revealed that:
Table 3: Research Applications of GP 1a in Key Biological Studies
Research Area | Model System | Key Findings | Reference |
---|---|---|---|
Wound Healing | Mouse excisional wounds | Attenuated neutrophil infiltration, reduced TNF-α/IL-6, accelerated re-epithelialization, inhibited fibrogenesis | [2] |
Neuroinflammation | HL-60 cells | Increased P-ERK1/2 expression via CB2 activation | [3] [4] |
Receptor Crosstalk | Rat PFCx neurons | Upregulated β-arrestin 2 and 5-HT2A receptors via CB2-ERK-AP1 pathway | [10] |
Fibrosis | Human fibroblasts | Inhibited TGF-β1-induced collagen I synthesis | [2] |
GP 1a has directly enabled the development of second-generation tricyclic cannabinoids with improved properties. Examples include MRI-1867 (CB2/iodothyronine deiodinase dual ligand for fibrosis) and RO6864014 (clinical CB2 agonist for pain), both incorporating the indenopyrazole scaffold validated by GP 1a’s success [4] [6]. Its commercial availability from specialized suppliers (e.g., Tocris Bioscience, Toronto Research Chemicals) continues to support global research into CB2 receptor physiology [1] [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7